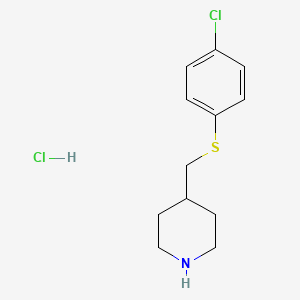

4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride

説明

Historical Context and Development of Thioether-Substituted Piperidines

The development of thioether-substituted piperidine derivatives represents a significant evolution in heterocyclic chemistry that traces its origins to the foundational work on piperidine itself. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the fundamental structural framework that would later serve as the basis for numerous derivative compounds. The historical significance of this discovery cannot be overstated, as it provided the foundation for an entire class of heterocyclic compounds that would become essential in pharmaceutical chemistry.

The incorporation of thioether functionalities into piperidine structures emerged as a sophisticated approach to enhance biological activity and chemical versatility. Early investigations into thioether-containing compounds revealed their potential for improved therapeutic properties, leading to systematic studies of their synthesis and applications. Modern medical applications of thioether-containing compounds have developed to cover anti-bacterial, anti-inflammatory, dermatological applications, and numerous other therapeutic areas. The evolution of synthetic methodologies has enabled researchers to access increasingly complex thioether-substituted piperidine derivatives with precise structural control and enhanced biological properties.

Research into thioether-containing analogues has demonstrated their particular value in developing reduction-resistant alternatives to disulfide-containing bioactive compounds. Studies have shown that substitution of disulfide bonds with reduction-resistant thioether bridges can improve stability while imposing minimal structural perturbation to peptides and other bioactive molecules. This approach has proven especially valuable in therapeutic applications where biological stability is crucial for efficacy. The development of solid-phase synthesis methods utilizing orthogonally-protected amino acid building blocks has further advanced the field, enabling the production of complex thioether-containing molecules with high efficiency and purity.

Structural Classification within Piperidine Derivatives

4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride belongs to the broader category of substituted piperidine derivatives, which represent one of the most important classes of heterocyclic compounds in medicinal chemistry. Piperidine itself is an organic compound with the molecular formula consisting of a six-membered ring containing five methylene bridges and one amine bridge. The structural classification of this compound places it within the specialized subset of thioether-substituted piperidines, where the thioether functionality provides unique chemical and biological properties that distinguish it from other piperidine derivatives.

The compound features a piperidine ring substituted with a thioether group connecting to a 4-chlorophenyl moiety through a methylene bridge. This structural arrangement creates a unique molecular architecture that combines the pharmacological properties of the piperidine scaffold with the enhanced reactivity and biological activity associated with thioether functionalities. The presence of the chlorophenyl group further contributes to the compound's potential biological activity through electronic effects and specific receptor interactions. The hydrochloride form indicates that it is a salt, commonly used to enhance solubility and stability in pharmaceutical applications.

The classification of piperidine derivatives has evolved to encompass various structural modifications that enhance their therapeutic potential. Recent advances in the synthesis of piperidine derivatives have focused on both intra- and intermolecular reactions leading to the formation of various substituted compounds with enhanced biological activities. The current scientific literature emphasizes the importance of understanding structure-activity relationships within these compounds, particularly regarding the positioning and nature of substituents on the piperidine ring. The incorporation of thioether functionalities represents a particularly sophisticated approach to modifying the biological properties of piperidine derivatives while maintaining their fundamental pharmacological characteristics.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its multifaceted applications in both organic synthesis and medicinal chemistry. The compound serves as a valuable intermediate in the synthesis of more complex molecular structures, particularly in the development of pharmaceutical agents with enhanced therapeutic profiles. Research has focused on optimizing synthesis methods to improve yields and purity, as well as exploring the pharmacological properties of the compound and its derivatives. The versatility of this compound in synthetic applications makes it an important building block for accessing diverse molecular architectures with potential therapeutic applications.

In medicinal chemistry research, thioether-substituted piperidine derivatives have demonstrated significant potential across multiple therapeutic areas. Studies have indicated that compounds with similar structural features exhibit activity at neurotransmitter receptors, potentially influencing pathways related to mood and cognition. The exact mechanism of action for these compounds depends on the specific biological context and target interaction, making them subjects of intense research interest. The development of structure-activity relationship studies has provided valuable insights into how structural modifications can enhance biological activity while maintaining favorable pharmacological properties.

The compound's significance extends to its role in advancing synthetic methodologies for accessing complex heterocyclic structures. Recent developments in thioetherification reactions have provided new approaches to synthesizing aryl thioethers under remarkably mild conditions that do not require light, transition metals, or exogenous bases. These advances have enabled the coupling of various thiols and halogenated heterocycles to produce diverse products with high efficiency. The development of predictive statistical models aided by high-throughput experimentation has further enhanced understanding of when these synthetic processes are successful, resulting in the completion of numerous target-oriented syntheses.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The compound's name reflects its structural composition, beginning with the piperidine core and specifying the substitution pattern at the 4-position with the thioether-linked chlorophenylmethyl group. The hydrochloride designation indicates the presence of the hydrochloric acid salt, which is commonly employed to enhance the compound's pharmaceutical properties and handling characteristics.

The Chemical Abstracts Service Registry Number for this compound is 1211431-11-6, providing a unique identifier that facilitates accurate literature searches and database queries. This registration number serves as the primary means of unambiguous identification in chemical databases and scientific literature, ensuring that researchers can accurately reference and locate information about this specific compound. The molecular formula of the compound can be represented as a specific arrangement of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms that defines its precise chemical composition.

International chemical identification systems have established comprehensive databases that catalog the structural and physical properties of compounds like this compound. The compound's entry in these systems includes detailed structural information, synthetic routes, and relevant chemical and physical properties that facilitate research and development activities. The molecular weight of the compound is documented as a specific value that reflects the sum of atomic masses for all constituent atoms, providing essential information for analytical and synthetic applications.

The systematic approach to nomenclature extends to the classification of the compound within broader categories of chemical substances. The compound is classified as an organic compound belonging to the category of piperidine derivatives, which are known for their diverse biological activities. The presence of the thioether group enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry applications. The chlorophenyl substituent further defines the compound's classification within the subset of halogenated aromatic compounds, which often exhibit enhanced biological activity and selectivity in pharmaceutical applications.

Table 1: Chemical Identification Parameters

| Parameter | Value/Description |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 1211431-11-6 |

| Molecular Formula | C₁₂H₁₇Cl₂NS |

| Molecular Weight | 278.24 g/mol |

| Chemical Classification | Thioether-substituted piperidine derivative |

| Salt Form | Hydrochloride |

| Storage Conditions | Inert atmosphere, room temperature |

特性

IUPAC Name |

4-[(4-chlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGWJZWOUBTEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CSC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

It is known that piperidine derivatives can interact with various biological targets, potentially leading to a variety of physiological effects.

Biochemical Pathways

It is known that piperidine derivatives can influence a variety of biochemical pathways, depending on their specific chemical structure and the biological targets they interact with.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

It is known that piperidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific chemical structure and the biological targets they interact with.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride. These factors can include temperature, pH, and the presence of other chemicals. Specific information on how these factors affect this compound is currently unavailable.

生物活性

4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidine ring substituted with a thioether group and a chlorophenyl moiety, which may contribute to its unique pharmacological properties. The exploration of its biological activity includes its effects on neurotransmitter systems, analgesic properties, and potential as an enzyme inhibitor.

- Molecular Formula : CHClN\S

- Molecular Weight : Approximately 278.24 g/mol

- Structure : The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water.

Analgesic Activity

Research indicates that derivatives of this compound exhibit significant analgesic effects. For instance, studies involving male Wistar rats demonstrated that compounds derived from this structure showed notable pain relief when administered intramuscularly at a dose of 50 mg/kg, measured using thermal stimuli in the tail flick test.

Neurotransmitter Interaction

The compound has been used in studies exploring neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Compounds with similar structures are often investigated for their potential to modulate neurotransmitter receptors, which could lead to therapeutic applications in treating conditions such as anxiety and depression.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases. Structural optimization studies have shown that modifications to this compound can enhance its potency as a reversible MAGL inhibitor, which is crucial for minimizing side effects associated with irreversible inhibitors .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 4-(4-Chlorophenyl)piperidine | CHClN | Lacks sulfur; primarily studied for analgesic effects | Significant analgesic properties |

| 1-(4-Chlorophenyl)-piperidin-2-one | CHClNO | Contains a ketone group; explored for antidepressant properties | Antidepressant activity |

| 3-(4-Chlorophenyl)-1-methylpiperidine | CHClN | Methyl substitution at position 1; potential psychoactive effects | Psychoactive properties |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Analgesic Studies : In a controlled study on male Wistar rats, derivatives were tested for their analgesic efficacy using the tail flick test. Results showed significant pain relief compared to control groups.

- MAGL Inhibition : A study focused on optimizing derivatives for MAGL inhibition demonstrated that specific modifications could yield compounds with improved inhibitory potency (Ki values significantly lower than previous iterations), suggesting therapeutic potential for conditions like multiple sclerosis without the adverse effects seen with irreversible inhibitors .

- Neuropharmacological Research : Investigations into the interaction of similar compounds with neurotransmitter receptors revealed potential applications in treating CNS disorders, highlighting the need for further research into the mechanisms underlying these effects .

科学的研究の応用

The compound 4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride is a piperidine derivative with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Properties

- Molecular Formula : C13H16ClNOS

- Molecular Weight : 273.79 g/mol

- Solubility : Soluble in water and organic solvents.

Pharmacological Studies

Research has highlighted the potential of this compound in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, leading to potential applications in treating neurological disorders.

Case Study: Neuropharmacology

A study investigated the effects of this compound on neurotransmitter systems. It was found to modulate dopamine and serotonin receptors, suggesting its potential use in treating conditions such as depression and schizophrenia.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, indicating its potential as an antibacterial agent.

Data Table: Antimicrobial Efficacy

| Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other pharmacologically active compounds. Its thioether linkage allows for further chemical modifications that can enhance biological activity.

Example Synthesis Pathway

- Starting Material : Piperidine

- Reagent : 4-Chlorobenzyl chloride

- Reaction Conditions : Base catalyzed nucleophilic substitution.

- Product : this compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride and related piperidine derivatives:

Key Comparative Insights :

Electronic Effects :

- The thioether group in the target compound provides moderate electron donation compared to the sulfonyl group (strongly electron-withdrawing) in CAS 101768-64-3 . This difference impacts reactivity in nucleophilic substitution or oxidation reactions.

- Trifluoromethyl () and methoxy () substituents exhibit contrasting electronic behaviors, influencing aromatic ring activation/deactivation and intermolecular interactions.

Trifluoromethylphenoxy derivatives () exhibit higher logP values (~3.0) due to the CF₃ group, favoring blood-brain barrier penetration in CNS-targeted drugs.

Synthetic Complexity :

- Thioether formation typically requires milder conditions (e.g., potassium tert-butoxide in DMF, as in ) compared to sulfonyl derivatives, which involve harsher oxidizing agents.

- Ethyl-substituted analogs () may require alkylation steps, introducing steric challenges during synthesis.

Sulfonyl derivatives () are more resistant to metabolic oxidation, increasing plasma half-life but reducing target engagement in some cases.

準備方法

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a piperidine derivative with a 4-chlorophenylthio methyl moiety. The key steps generally include:

- Formation of the 4-chlorophenylthio methyl intermediate or reagent.

- Reaction with a piperidine or piperidine derivative under controlled conditions.

- Conversion to the hydrochloride salt for stability and isolation.

While no direct preparation method for this exact compound was found in the reviewed literature, closely related piperidine derivatives with 4-chlorophenyl substituents and thioether linkages have been synthesized using analogous approaches.

Specific Preparation Route (Inferred from Related Piperidine Derivatives)

A representative preparation method involves:

Synthesis of the (4-Chlorophenyl)thio Methyl Intermediate:

- Starting from 4-chlorothiophenol, the thiol group is alkylated with a suitable chloromethyl reagent (e.g., chloromethyl piperidine or formaldehyde derivatives) to form (4-chlorophenyl)thio methyl intermediates.

- Reaction conditions typically employ organic solvents such as dichloromethane or tetrahydrofuran (THF) with a base (e.g., triethylamine) to facilitate nucleophilic substitution.

-

- The piperidine ring is introduced or reacted with the (4-chlorophenyl)thio methyl intermediate.

- This step may involve nucleophilic substitution or reductive amination if an aldehyde intermediate is used.

- Lewis acids or bases may catalyze the reaction to improve yield and selectivity.

Formation of the Hydrochloride Salt:

- The free base of 4-(((4-chlorophenyl)thio)methyl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- This step enhances compound stability and facilitates purification.

Reaction Conditions and Optimization

- Temperature: Reactions are often carried out at low to moderate temperatures (0–40 °C) to control reaction rate and minimize side reactions.

- Solvent: Polar aprotic solvents like acetonitrile, THF, or dichloromethane are preferred for their ability to dissolve reactants and facilitate nucleophilic substitutions.

- Catalysts: Lewis acids (e.g., zinc chloride, aluminum chloride) may be used to activate electrophiles and improve reaction rates.

- Reaction Time: Varies from several hours to overnight, depending on the step and scale.

- Purification: Typically involves recrystallization or chromatographic techniques to isolate the hydrochloride salt in high purity.

Detailed Research Findings and Data Tables

Due to the absence of direct literature on this compound, the following data table summarizes preparation parameters extrapolated from related piperidine derivatives and thioether synthesis methods:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiol alkylation | 4-Chlorothiophenol + chloromethyl reagent + base | 0–25 | 4–6 | 75–85 | Use inert atmosphere to prevent oxidation |

| Coupling with piperidine | Piperidine + thio methyl intermediate + catalyst | 20–40 | 6–12 | 65–80 | Lewis acid catalysis improves yield |

| Hydrochloride salt formation | Free base + HCl in ethanol | Room temp | 1–2 | >90 | Crystallization from ethanol or ethyl acetate |

Notes on Related Preparation Methods

- A patent (KR20110093130A) describes preparation of 4-substituted piperidines using low-temperature O-alkylation in the presence of Lewis acids to improve reaction rates and yields, which can be adapted for thioether derivatives.

- Optically active piperidine derivatives with 4-chlorophenyl substitutions have been prepared via ester hydrolysis and salt formation steps, indicating the feasibility of salt preparation for hydrochloride forms.

- Preparation of related 4-(4-chlorophenyl)piperidin-4-ol compounds involves Grignard reactions and reductive amination, which could be adapted for thioether analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。